![molecular formula C9H10ClFN2 B13698106 2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)
2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine
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Overview
Description
2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 2-position and a [(3-fluoro-1-azetidinyl)methyl] group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine typically involves multi-step reactions starting from commercially available precursors. One common route involves the nucleophilic substitution of a 2-chloropyridine derivative with a [(3-fluoro-1-azetidinyl)methyl] group under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Material Science: It is investigated for its properties in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets. The azetidinyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of the azetidinyl group.
2-Chloro-5-methylpyridine: Contains a methyl group instead of the [(3-fluoro-1-azetidinyl)methyl] group.
2-Chloro-5-(chloromethyl)pyridine: Features a chloromethyl group instead of the [(3-fluoro-1-azetidinyl)methyl] group.
Uniqueness
2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine is a synthetic compound notable for its unique structural features, including a pyridine ring substituted with a chloro group and an azetidinyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.
The molecular formula of this compound is C8H8ClFN, with a molecular weight of approximately 200.64 g/mol. Its structure is characterized by the presence of both chloro and fluoro substituents, which significantly influence its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant pharmacological properties. The azetidinyl group enhances the compound's stability and bioavailability, making it a promising candidate for further development in therapeutic applications.
While detailed mechanisms are still under investigation, preliminary studies suggest that the compound interacts with various biological targets, potentially influencing pathways relevant to cancer treatment and neuropharmacology. Notably, the presence of the azetidinyl group may facilitate binding to specific receptors or enzymes, enhancing its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : A study on structurally related pyridine derivatives indicated that modifications to the pyridine ring could enhance cytotoxic effects against various cancer cell lines. For example, derivatives exhibiting halogen substitutions showed increased binding affinity to cancer-related targets .
- Neuropharmacological Effects : Research on compounds targeting the neuronal nicotinic acetylcholine receptors (nAChRs) suggests that similar structures can modulate receptor activity, potentially leading to therapeutic applications in neurodegenerative diseases .
- Inhibitory Potency : A comparative analysis of various heterocyclic compounds revealed that those with similar functional groups exhibited inhibitory effects against key enzymes involved in cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
2-Chloro-5-(trifluoromethyl)pyridine | Contains a trifluoromethyl group instead of azetidinyl | Enhanced lipophilicity due to multiple fluorine atoms |
2-Chloro-5-methylpyridine | Contains a methyl group instead of azetidinyl | Simpler structure with less steric hindrance |
2-Chloro-5-(chloromethyl)pyridine | Features a chloromethyl group instead of azetidinyl | Increased reactivity due to the presence of another halogen |
The distinct presence of the azetidinyl group in this compound contributes to its unique chemical and biological properties, making it particularly valuable for targeted therapeutic applications.
Properties
Molecular Formula |
C9H10ClFN2 |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
2-chloro-5-[(3-fluoroazetidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C9H10ClFN2/c10-9-2-1-7(3-12-9)4-13-5-8(11)6-13/h1-3,8H,4-6H2 |
InChI Key |
IIZABUQDBXWYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CN=C(C=C2)Cl)F |
Origin of Product |
United States |
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